molecular formula C28H25NO5 B12191041 (4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12191041
M. Wt: 455.5 g/mol
InChI Key: WXHSNDWJZWKQII-SHHOIMCASA-N
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Description

1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a hydroxy group, a methoxyphenyl group, and a benzofuran carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the benzofuran ring: This can be achieved through the cyclization of an appropriate precursor, such as 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, under acidic or basic conditions.

    Introduction of the pyrrol-2-one moiety: This step involves the condensation of the benzofuran derivative with a suitable amine and a carbonyl compound, followed by cyclization to form the pyrrol-2-one ring.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Organic Synthesis: The unique combination of functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules.

    Material Science: The structural features of this compound could be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, in medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of oxidative stress pathways, modulation of inflammatory responses, or interaction with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: shares similarities with other compounds that have benzofuran, pyrrol-2-one, and methoxyphenyl groups.

    1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: is unique due to the specific combination and arrangement of these functional groups, which confer distinct chemical and physical properties.

Uniqueness

The uniqueness of 1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one lies in its potential to undergo a wide range of chemical reactions and its applicability in diverse scientific fields. The presence of multiple functional groups allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

(4E)-1-benzyl-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H25NO5/c1-17-14-21-15-20(10-13-23(21)34-17)26(30)24-25(19-8-11-22(33-2)12-9-19)29(28(32)27(24)31)16-18-6-4-3-5-7-18/h3-13,15,17,25,30H,14,16H2,1-2H3/b26-24+

InChI Key

WXHSNDWJZWKQII-SHHOIMCASA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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